

# Application Note: FT-IR Characterization of Pemetrexed Diethyl Ester

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## Compound of Interest

Compound Name: Pemetrexed Diethyl Ester

Cat. No.: B041877

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## Introduction and Scientific Principles

Pemetrexed is a multi-targeted antifolate agent used in the treatment of various cancers, including non-small cell lung cancer and mesothelioma.[1] **Pemetrexed Diethyl Ester** is a key intermediate in the synthesis of Pemetrexed.[2] Fourier Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly specific analytical technique ideal for the characterization of pharmaceutical ingredients and intermediates.[3][4][5] It provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by the chemical bonds within a molecule.[3][6] This application note provides a detailed protocol for the characterization of **Pemetrexed Diethyl Ester** using FT-IR spectroscopy, offering insights into spectral interpretation and best practices for data acquisition.

The fundamental principle of FT-IR spectroscopy lies in the interaction of infrared radiation with molecular vibrations. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the bond absorbs the energy, resulting in a vibrational transition. The resulting spectrum of absorption versus wavenumber is unique to the molecule's structure. This makes FT-IR an invaluable tool for confirming the identity and purity of pharmaceutical compounds like **Pemetrexed Diethyl Ester**.[6]

## Molecular Structure and Expected Vibrational Modes

The chemical structure of **Pemetrexed Diethyl Ester** (C<sub>24</sub>H<sub>29</sub>N<sub>5</sub>O<sub>6</sub>) contains several key functional groups that give rise to characteristic absorption bands in the mid-IR region.<sup>[2][7][8]</sup> Understanding these groups is paramount for accurate spectral interpretation.

Key Functional Groups:

- Ester (C=O and C-O): The two diethyl ester groups are the primary feature distinguishing this molecule from the parent drug, Pemetrexed.
- Amide (N-H and C=O): An amide linkage connects the glutamic acid diethyl ester moiety to the benzoyl group.
- Aromatic Rings: A substituted benzene ring and a pyrrolo[2,3-d]pyrimidine core are present.
- Amine (N-H): A primary amine group is present on the pyrimidine ring.
- Aliphatic C-H bonds: Found in the ethyl and pentanedioate portions of the molecule.

Based on these functional groups, a table of expected FT-IR absorption bands can be compiled.

Wavenumber Range (cm <sup>-1</sup> )	Functional Group & Vibration Type	Expected Characteristics
3500 - 3100	N-H Stretching (Amine and Amide)	Moderate to strong, potentially multiple bands.[9]
3100 - 3000	Aromatic C-H Stretching	Weak to moderate intensity peaks just above 3000 cm <sup>-1</sup> . [10][11][12][13]
3000 - 2850	Aliphatic C-H Stretching	Multiple bands of moderate to strong intensity.
~1735	Ester C=O Stretching	Strong, sharp absorption. This is a key peak.[14][15]
~1690	Amide C=O Stretching (Amide I band)	Strong absorption, typically at a lower wavenumber than the ester C=O.[14]
~1624	C=N Stretching	Moderate intensity, characteristic of the pyrimidine ring system.[9]
1600 - 1450	Aromatic C=C Stretching	Multiple sharp bands of variable intensity.[10][11][12][13][16]
~1550	Amide N-H Bending (Amide II band)	Moderate to strong absorption.
1300 - 1000	C-O Stretching (Ester)	Two strong, characteristic bands.[15]
900 - 675	Aromatic C-H Out-of-Plane Bending	Strong bands whose positions can indicate the substitution pattern of the aromatic rings. [10][16]

## Experimental Protocols

Two primary methods for solid sample analysis in FT-IR are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR). Both are detailed below.

## Method A: KBr Pellet Transmission Method

This is a traditional method that yields high-quality spectra but requires careful sample preparation.[\[17\]](#)[\[18\]](#)

Instrumentation and Materials:

- FT-IR Spectrometer (e.g., Agilent Cary 630, Bruker ALPHA II)
- Hydraulic Press with Pellet Die Set
- Agate Mortar and Pestle
- **Pemetrexed Diethyl Ester** (1-2 mg)
- Spectroscopy-grade Potassium Bromide (KBr), dried (100-200 mg)
- Spatula and weighing paper

Protocol:

- **Drying:** Gently heat the KBr powder in an oven to remove absorbed moisture, which can cause significant interference in the spectrum (broad peak  $\sim 3400\text{ cm}^{-1}$  and another  $\sim 1630\text{ cm}^{-1}$ ).[\[19\]](#) Similarly, ensure the mortar, pestle, and die set are clean and dry.[\[19\]](#)
- **Grinding:** Place 1-2 mg of **Pemetrexed Diethyl Ester** into the agate mortar and grind to a fine powder.[\[20\]](#)
- **Mixing:** Add  $\sim 150$  mg of the dried KBr to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until a homogenous mixture is obtained.[\[20\]](#) The goal is to disperse the sample particles uniformly within the KBr matrix.[\[19\]](#)
- **Pellet Formation:** Transfer a portion of the mixture to the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 8,000-10,000 psi) for 1-2 minutes.[\[21\]](#)

- Pellet Inspection: Carefully release the pressure and extract the pellet. A high-quality pellet should be thin and transparent or translucent.[18][21]
- Data Acquisition: Place the pellet in the spectrometer's sample holder. Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ , with a resolution of 4  $\text{cm}^{-1}$ , and co-add 16-32 scans to improve the signal-to-noise ratio.

## Method B: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid technique requiring minimal to no sample preparation, making it ideal for routine analysis.[3][4][22]

Instrumentation and Materials:

- FT-IR Spectrometer equipped with an ATR accessory (e.g., Diamond or Germanium crystal). [22]
- **Pemetrexed Diethyl Ester** (small amount, ~0.5-2 mg)
- Spatula
- Solvent for cleaning (e.g., isopropanol)

Protocol:

- Background Scan: Ensure the ATR crystal surface is clean. Record a background spectrum with the clean, empty ATR crystal.
- Sample Application: Place a small amount of the **Pemetrexed Diethyl Ester** powder directly onto the ATR crystal surface.[20]
- Apply Pressure: Use the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Good contact is critical for a high-quality spectrum.[20]
- Data Acquisition: Collect the sample spectrum using the same parameters as the KBr method (4000-400  $\text{cm}^{-1}$ , 4  $\text{cm}^{-1}$  resolution, 16-32 scans).

- **Cleaning:** After analysis, retract the pressure clamp, remove the sample powder, and clean the crystal surface thoroughly with a soft tissue dampened with a suitable solvent like isopropanol.

## Data Interpretation and Expected Results

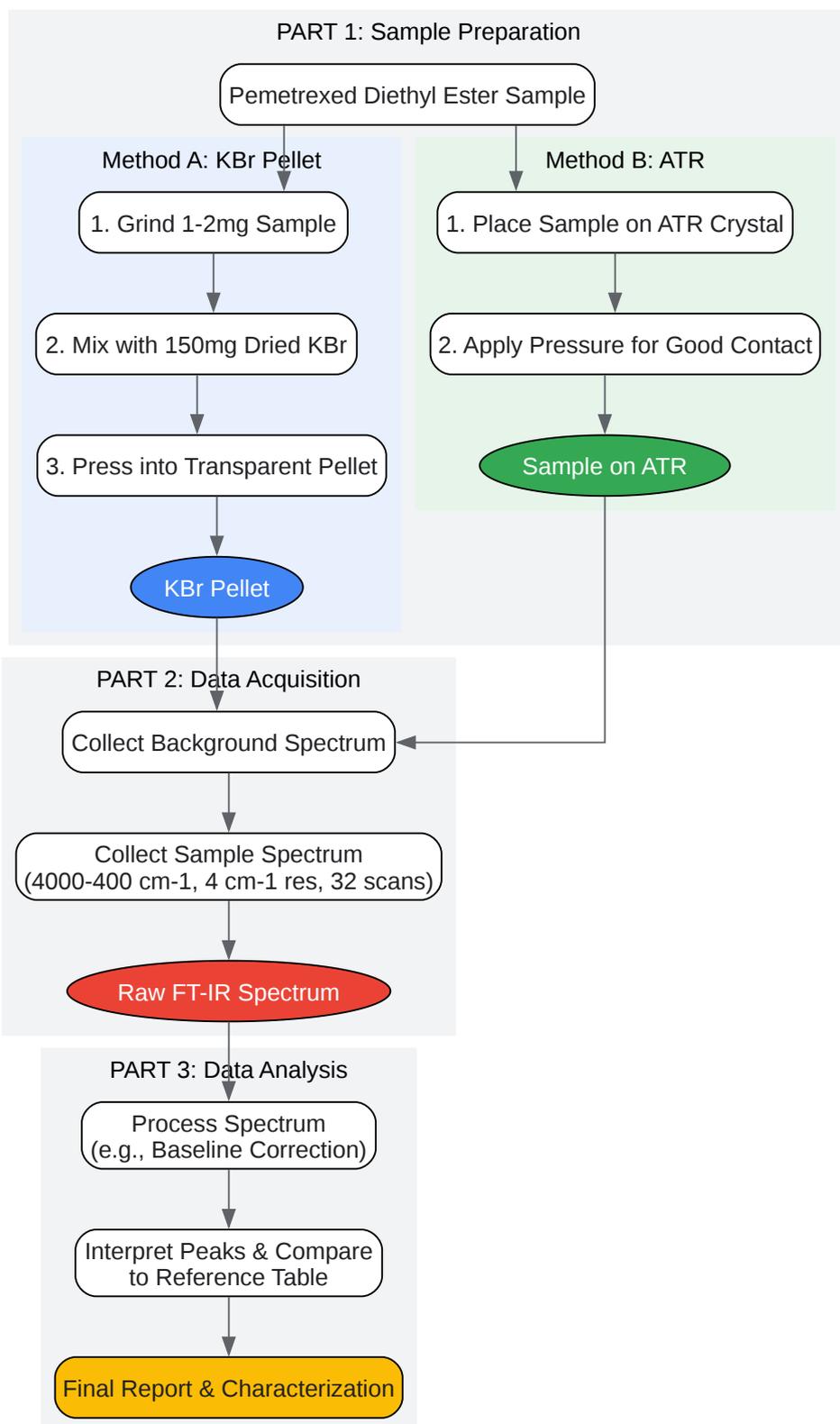
A representative FT-IR spectrum of **Pemetrexed Diethyl Ester** will exhibit a complex pattern of absorption bands. The most prominent and diagnostically important peaks are expected in the following regions:

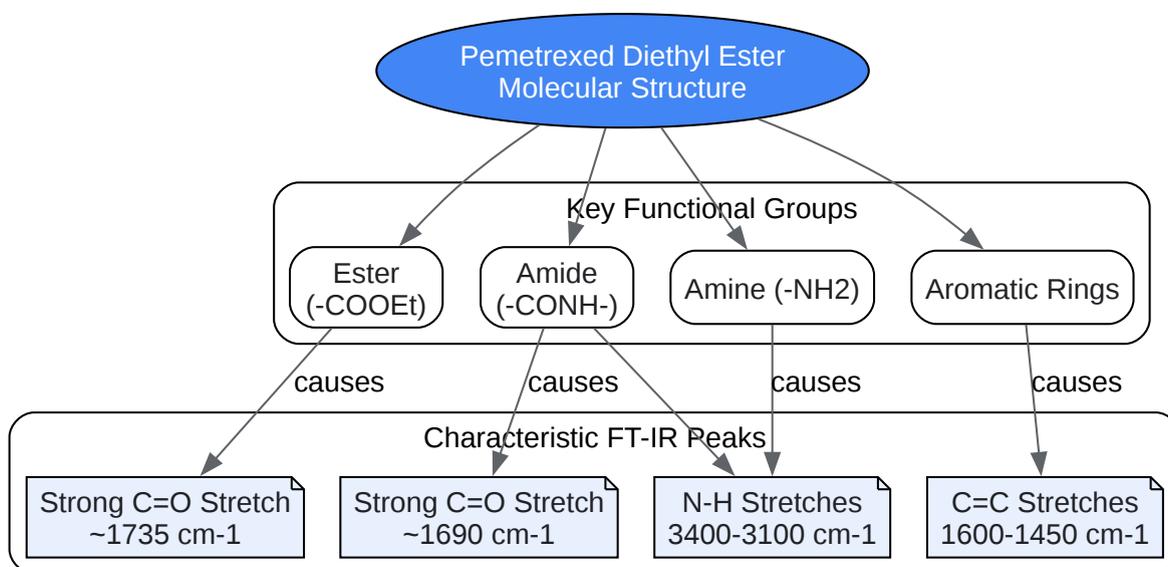
- **High Wavenumber Region (4000-2500  $\text{cm}^{-1}$ ):**
  - Multiple bands between 3400  $\text{cm}^{-1}$  and 3100  $\text{cm}^{-1}$  corresponding to the N-H stretching vibrations of the primary amine and the secondary amide.
  - Weaker bands just above 3000  $\text{cm}^{-1}$  due to aromatic C-H stretching.[\[10\]](#)[\[12\]](#)
  - Stronger bands below 3000  $\text{cm}^{-1}$  from the aliphatic C-H stretching of the ethyl and glutamyl portions of the molecule.
- **Carbonyl Region (1800-1600  $\text{cm}^{-1}$ ):** This region is critical for identification.
  - A very strong, sharp peak around 1735  $\text{cm}^{-1}$  is the hallmark of the ester C=O stretch.[\[14\]](#) Its presence is the primary confirmation of the diethyl ester functionality compared to the parent drug, Pemetrexed, which would show carboxylic acid C=O absorption at a lower frequency (~1698  $\text{cm}^{-1}$ ).[\[9\]](#)
  - Another strong peak, typically around 1690  $\text{cm}^{-1}$ , is assigned to the amide C=O stretch.[\[14\]](#)
  - A band around 1624  $\text{cm}^{-1}$  can be attributed to C=N stretching within the heterocyclic ring system.[\[9\]](#)
- **Fingerprint Region (1600-600  $\text{cm}^{-1}$ ):** This region contains a multitude of bands from various bending and stretching vibrations, providing a unique fingerprint for the molecule.[\[3\]](#)
  - Aromatic C=C stretching vibrations will appear as a series of sharp peaks between 1600 and 1450  $\text{cm}^{-1}$ .[\[10\]](#)[\[11\]](#)[\[16\]](#)

- The two strong C-O stretching bands from the ester groups are expected between 1300 and 1000  $\text{cm}^{-1}$ , providing secondary confirmation of this functionality.[15]
- Strong C-H out-of-plane bending bands below 900  $\text{cm}^{-1}$  can provide information about the substitution pattern of the aromatic rings.[10][16]

## Workflow and Logic Diagrams

Visualizing the experimental and logical flow can enhance understanding and reproducibility.





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Caption: Relationship between functional groups and key FT-IR peaks.

## Conclusion

FT-IR spectroscopy is a definitive and efficient technique for the structural characterization of **Pemetrexed Diethyl Ester**. The presence of a strong carbonyl absorption band around 1735 cm<sup>-1</sup>, characteristic of the ester group, along with other key bands for the amide, aromatic, and amine functionalities, provides unambiguous confirmation of the molecule's identity. Both the KBr pellet and ATR methods are suitable for analysis, with ATR offering significant advantages in speed and ease of use for routine quality control. This application note provides a robust framework for researchers, scientists, and drug development professionals to successfully characterize this important pharmaceutical intermediate.

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